molecular formula C35H56N6O7Si B11826982 tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate

tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate

Cat. No.: B11826982
M. Wt: 700.9 g/mol
InChI Key: JLOXIMXSCZTVRZ-VWNXMTODSA-N
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Description

tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate is a complex organic compound that features multiple functional groups, including tert-butyl, bis(tert-butoxycarbonyl)amino, and cyclopropyl groups

Preparation Methods

The synthesis of tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the cyclopent-2-en-1-yl intermediate, which is then functionalized with the tert-butyldimethylsilyl group. Subsequent steps involve the introduction of the bis(tert-butoxycarbonyl)amino group and the cyclopropyl group. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal applications, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate can be compared with other similar compounds that feature tert-butyl, bis(tert-butoxycarbonyl)amino, and cyclopropyl groups. Similar compounds include:

  • tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9H-purin-6-yl)(cyclopropyl)carbamate
  • tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(methyl)carbamate These compounds share structural similarities but may differ in their reactivity, stability, and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C35H56N6O7Si

Molecular Weight

700.9 g/mol

IUPAC Name

tert-butyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-9-[(1R,4S)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopent-2-en-1-yl]purin-6-yl]-N-cyclopropylcarbamate

InChI

InChI=1S/C35H56N6O7Si/c1-32(2,3)46-29(42)40(23-17-18-23)27-25-26(37-28(38-27)41(30(43)47-33(4,5)6)31(44)48-34(7,8)9)39(21-36-25)24-16-15-22(19-24)20-45-49(13,14)35(10,11)12/h15-16,21-24H,17-20H2,1-14H3/t22-,24+/m1/s1

InChI Key

JLOXIMXSCZTVRZ-VWNXMTODSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=NC(=NC3=C2N=CN3[C@@H]4C[C@@H](C=C4)CO[Si](C)(C)C(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=NC(=NC3=C2N=CN3C4CC(C=C4)CO[Si](C)(C)C(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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